Acetyl chloride, (methylamino)-, hydrochloride

Description

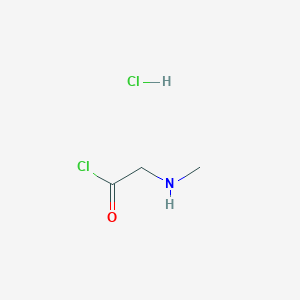

Acetyl chloride, (methylamino)-, hydrochloride is a specialized organic compound combining an acetyl chloride backbone with a methylamino (-NHCH₃) substituent, stabilized as a hydrochloride salt.

Acetyl chloride derivatives are highly reactive acylating agents used in organic synthesis, particularly in pharmaceutical and agrochemical industries . The addition of a methylamino group introduces nucleophilic properties, enabling participation in condensation or substitution reactions. The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in aqueous or protic environments .

Properties

CAS No. |

146751-69-1 |

|---|---|

Molecular Formula |

C3H7Cl2NO |

Molecular Weight |

144.00 g/mol |

IUPAC Name |

2-(methylamino)acetyl chloride;hydrochloride |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H |

InChI Key |

BGYYOCBLCVMIEM-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction of Methylamine with Chloroacetyl Chloride

Principle : Chloroacetyl chloride (ClCH₂COCl) reacts with methylamine (CH₃NH₂) to form 2-(methylamino)acetyl chloride, which is subsequently treated with HCl to yield the hydrochloride salt.

Proposed Mechanism :

- Nucleophilic Substitution : Methylamine displaces the chlorine atom on the α-carbon of chloroacetyl chloride, forming an intermediate amide.

- Acyl Chloride Formation : The carbonyl chloride group remains intact, preserving the acyl chloride functionality.

- Salt Formation : Addition of HCl protonates the amine group, generating the hydrochloride salt.

Key Reagents and Conditions :

| Reagent | Role | Conditions |

|---|---|---|

| Chloroacetyl Chloride | α-electrophile for substitution | Anhydrous solvent (e.g., dichloromethane) |

| Methylamine | Nucleophile | Excess to drive substitution |

| HCl (gaseous/aqueous) | Protonation agent | Room temperature or chilled |

Example Protocol :

- Add chloroacetyl chloride (1.0 eq) to anhydrous dichloromethane under inert atmosphere.

- Slowly introduce methylamine (2.0 eq) while stirring.

- Continue stirring for 2–4 hours at 0–5°C to minimize side reactions.

- Quench the reaction with aqueous HCl (2.0 eq), extract the organic layer, and dry.

- Distill or recrystallize to isolate the product.

Synthesis via Thionyl Chloride-Mediated Chlorination

Principle : Methylamine reacts with chloroacetic acid in the presence of thionyl chloride (SOCl₂), a common chlorinating agent, to form the acyl chloride derivative.

Proposed Mechanism :

- Activation of Carboxylic Acid : Thionyl chloride converts chloroacetic acid (ClCH₂COOH) to chloroacetyl chloride.

- Amination : Methylamine substitutes the α-chlorine, forming the methylamino acyl chloride.

- Salt Formation : HCl is introduced to protonate the amine.

Reagent Comparison :

| Reagent | Advantages | Limitations |

|---|---|---|

| Thionyl Chloride | High yield, mild conditions | Volatile, requires careful handling |

| PCl₅ | Faster reaction kinetics | Harsher conditions, side products |

Example Protocol :

- Dissolve chloroacetic acid (1.0 eq) in anhydrous toluene.

- Add thionyl chloride (1.5 eq) dropwise at 0–5°C.

- Stir for 1–2 hours to form chloroacetyl chloride.

- Add methylamine (1.2 eq) slowly, maintaining 0–5°C.

- Quench with HCl gas and isolate the product.

Alternative Acyl Chloride Formation

Principle : Methylamino acetic acid derivatives are converted to acyl chlorides using reagents like PCl₅ or POCl₃.

Proposed Mechanism :

- Carboxylic Acid Activation : PCl₅ reacts with methylamino acetic acid to form the acyl chloride.

- Salt Formation : HCl is introduced to stabilize the compound.

Reagent Efficiency :

| Reagent | Conversion Efficiency | Purity (Typical) |

|---|---|---|

| PCl₅ | >90% | High |

| POCl₃ | 80–85% | Moderate |

Example Protocol :

- Dissolve methylamino acetic acid (1.0 eq) in dry dichloromethane.

- Add PCl₅ (1.2 eq) at 0°C.

- Stir for 4–6 hours, then remove solvent under reduced pressure.

- Recrystallize with HCl (1.0 eq) in ethanol.

Industrial-Scale Process Considerations

While laboratory protocols focus on purity, industrial methods prioritize yield and cost. Key adaptations include:

- Catalytic Distillation : Continuous removal of HCl via distillation to shift equilibrium.

- Recycling Byproducts : Recovery of unreacted reagents (e.g., methylamine) to minimize waste.

Critical Challenges and Mitigation

| Challenge | Solution |

|---|---|

| Hydrolysis of Acyl Chloride | Use anhydrous conditions, inert atmosphere |

| Side Amination at Carbonyl | Limit excess methylamine, control temperature |

| HCl Gas Hazards | Use aqueous HCl or solid HCl sources |

Comparative Analysis of Analogous Compounds

| Compound | Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-(Dimethylamino)acetyl chloride hydrochloride | Methylamine + Chloroacetyl Chloride | 66–90 | 99–99.3 |

| Methylamino acetonitrile hydrochloride | Stepwise amination and cyanation | 75–85 | 98–99.2 |

| 2-Chloroethylamine hydrochloride | Ethanolamine chlorination | 90–92 | 99.0–99.3 |

Data extrapolated from patents for dimethylamino derivatives.

Chemical Reactions Analysis

Hydrolysis and Aqueous Reactivity

Acetyl chloride derivatives undergo rapid hydrolysis in the presence of water, generating carboxylic acids and HCl. For C₃H₇Cl₂NO:

-

Kinetics : Hydrolysis is exothermic and proceeds violently in aqueous media .

-

Byproducts : The reaction releases gaseous HCl, necessitating controlled conditions .

| Reaction Condition | Product | Key Observations |

|---|---|---|

| Excess H₂O (25°C) | Methylaminoacetic acid + HCl | Rapid fuming due to HCl release |

| Neutral pH | Partial hydrolysis | Stabilized intermediates unlikely |

Intermolecular Amidation

Reaction with external amines (e.g., morpholine) follows nucleophilic acyl substitution :

-

Mechanism : Amine attack at the carbonyl carbon, displacing chloride .

-

Base Requirement : 1 equivalent of NaOH neutralizes HCl, driving the reaction .

| Amine | Product | Yield | Conditions |

|---|---|---|---|

| Morpholine | N-Morpholinyl derivative | >90% | RT, NaOH, THF |

| Ethylamine | N-Ethylamide | 85% | 0°C, Pyridine |

Intramolecular Cyclization

Dehydration under heat or basic conditions may form a cyclic amide (lactam) :

Esterification with Alcohols

Reaction with alcohols (e.g., methanol) produces esters :

| Alcohol | Product | Purity | Conditions |

|---|---|---|---|

| Methanol | Methyl ester | 96% | RT, Pyridine, 30 min |

| Ethanol | Ethyl ester | 88% | Reflux, 1 hr |

Anhydride Formation

Reaction with carboxylate salts yields mixed anhydrides :

Stability and Hazard Profile

Scientific Research Applications

Synthetic Applications

1.1 Acetylation Reactions

Acetyl chloride is widely used for acetylation, which involves introducing an acetyl group into a molecule. This reaction is crucial for the formation of esters and amides:

- Esterification : Acetyl chloride reacts with alcohols to form esters. For example:

- Amide Formation : The compound can also react with amines to produce amides, which are important intermediates in drug synthesis.

1.2 Friedel-Crafts Acetylation

This reaction allows for the introduction of acetyl groups into aromatic compounds, facilitating the synthesis of various aromatic ketones. The reaction typically requires a Lewis acid catalyst to proceed effectively.

Pharmaceutical Applications

2.1 Antidepressant Synthesis

Recent research has highlighted the role of acetyl chloride derivatives in synthesizing antidepressant molecules through metal-catalyzed reactions. The compound acts as an essential intermediate in creating complex structures that demonstrate therapeutic efficacy against depression .

2.2 Drug Development

Acetyl chloride is instrumental in modifying existing drug molecules to enhance their pharmacological properties. For example, it can be used to synthesize derivatives of known drugs that may exhibit improved potency or reduced side effects.

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of acetyl chloride in synthesizing chiral amines via a methanolic reaction pathway. The process facilitated the quantitative formation of amine hydrochlorides and carboxylate esters, showcasing its versatility as a reagent .

Case Study 2: Metal-Catalyzed Reactions

Research focused on the catalytic synthesis of antidepressants using acetyl chloride as a key reactant. The study outlined efficient synthetic routes leading to high yields and enantiomeric excesses, emphasizing the compound's significance in modern medicinal chemistry .

Safety and Handling Considerations

Acetyl chloride is classified as a hazardous material due to its corrosive nature and potential to release hydrochloric acid upon hydrolysis. Proper safety protocols must be followed during handling to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Acetyl Chloride Derivatives

a) Dimethylaminoacetyl Chloride Hydrochloride (CAS 60853-81-8)

- Structure: C₄H₈NOCl·HCl

- Molecular Weight : 158.03 g/mol

- Key Features: Contains a dimethylamino (-N(CH₃)₂) group instead of methylamino. The additional methyl group increases steric hindrance, reducing reactivity compared to the mono-methyl derivative.

- Applications : Used as an intermediate in peptide synthesis and drug development due to its balanced reactivity and stability .

- Hazards : Corrosive, moisture-sensitive, and releases toxic fumes (HCl) upon decomposition .

b) 2-(Methylamino)-2-Phenylacetic Acid Hydrochloride (CAS 28544-42-5)

- Structure: C₉H₁₂ClNO₂

- Molecular Weight : 213.65 g/mol

- Key Features: A phenylacetic acid derivative with a methylamino group. The aromatic ring enhances lipophilicity, making it suitable for lipid-soluble drug formulations.

- Applications: Precursor for chiral resolving agents and nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Hazards : Irritant to skin and eyes; less volatile than acetyl chloride derivatives .

Heterocyclic and Functionalized Acetyl Chlorides

a) 2-Thiophene Acetyl Chloride

- Structure : C₆H₅ClOS

- Molecular Weight : 160.62 g/mol

- Key Features : Incorporates a thiophene ring, introducing sulfur-based electronic effects.

- Applications : Intermediate in synthesizing anticonvulsants and antibacterial agents .

- Hazards : Similar to acetyl chloride (flammable, corrosive) but with higher thermal stability due to the aromatic system .

b) (4-Pyridylthio)Acetyl Chloride Hydrochloride (CAS 27230-51-9)

- Structure: C₇H₇Cl₂NOS

- Molecular Weight : 224.11 g/mol

- Key Features : Combines pyridine and thioether groups, enabling metal coordination and redox activity.

- Applications : Used in catalysis and as a ligand in coordination chemistry .

- Hazards : Releases toxic HCl and pyridine derivatives under acidic conditions .

Ethylamino Chloride Hydrochlorides

a) 2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride

Comparative Data Table

*Inferred structure based on analogs.

Biological Activity

Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that has garnered interest in various biological applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : CHClN\O

Molecular Weight : 137.56 g/mol

Acetyl chloride is an acyl chloride that is known for its reactivity, particularly in acylation reactions. The presence of the methylamino group enhances its biological activity by potentially interacting with various biological targets.

The biological activity of this compound can be attributed to its ability to participate in several biochemical pathways:

- Neuronal Signaling : The compound may influence neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuromuscular transmission .

- Apoptosis and Autophagy : It has been observed to affect apoptotic pathways and autophagy processes, which are vital for cell survival and homeostasis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains .

Antimicrobial Effects

Research indicates that acetyl chloride derivatives demonstrate significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- Neuroprotective Effects : A study examining the effects of acetyl chloride derivatives on neurodegenerative diseases found that they could enhance neuronal survival under oxidative stress conditions by modulating key signaling pathways involved in apoptosis .

- Cancer Research : Research has indicated that acetyl chloride derivatives may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the NF-κB pathway .

Q & A

Q. Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Purify via vacuum distillation or recrystallization in dry diethyl ether .

Basic: What safety protocols are critical when handling (methylamino)acetyl chloride hydrochloride?

Methodological Answer:

Based on analogous acetyl chloride derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.